molecular formula C9H13ClFN B13551979 N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride CAS No. 90389-41-6

N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride

Cat. No.: B13551979
CAS No.: 90389-41-6
M. Wt: 189.66 g/mol
InChI Key: VDTBRSBTORYVTN-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]ethanamine hydrochloride is a synthetic phenethylamine derivative characterized by a 3-fluorobenzyl substituent attached to the ethylamine backbone, with a hydrochloride counterion enhancing its solubility . This structural motif is significant in medicinal chemistry, as fluorinated aromatic rings often improve metabolic stability and binding affinity to biological targets .

Properties

CAS No.

90389-41-6

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H

InChI Key

VDTBRSBTORYVTN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)F.Cl

Origin of Product

United States

Preparation Methods

Method 1: Nucleophilic Substitution of 3-Fluorobenzyl Halide with Ethylamine

Step Reagents & Conditions Description Yield & Notes
1 3-Fluorobenzyl chloride + Ethylamine Stirred in anhydrous solvent (e.g., ethanol or acetonitrile) at room temperature to reflux Moderate to high yield (60-85%)
2 Isolation of free base Extraction and purification by distillation or chromatography Purity >95% achievable
3 Conversion to hydrochloride salt Treatment with HCl gas or ethanolic HCl to precipitate the hydrochloride salt Solid salt with improved stability

This classical approach is straightforward and widely used in industrial and laboratory settings due to the commercial availability of 3-fluorobenzyl chloride and ethylamine.

Method 2: Reductive Amination of 3-Fluorobenzaldehyde with Ethylamine

Step Reagents & Conditions Description Yield & Notes
1 3-Fluorobenzaldehyde + Ethylamine Condensation in solvent (e.g., methanol) under mild acidic or neutral conditions Formation of imine intermediate
2 Reduction Sodium cyanoborohydride or catalytic hydrogenation (Pd/C, H2) to reduce imine to amine High selectivity and yield (>80%)
3 Hydrochloride salt formation Acidification with HCl to isolate hydrochloride salt Crystalline solid, purity >98%

This method allows for mild conditions and high selectivity, minimizing side reactions. It is preferred when aldehyde precursors are readily available.

Method 3: Palladium-Catalyzed C–H Fluorination of Benzylamines

Recent advances have demonstrated the use of palladium catalysts for selective fluorination of benzylamines protected by oxalyl amides. Although primarily used for ortho-fluorination, modified protocols enable selective fluorination at other positions, including meta, to access compounds like N-[(3-fluorophenyl)methyl]ethanamine derivatives.

Step Reagents & Conditions Description Yield & Notes
1 Oxalyl amide-protected benzylamine + Pd catalyst + fluorinating agent Reaction under controlled temperature and solvent conditions Selective mono- or difluorination
2 Deprotection and amine isolation Removal of protecting groups and isolation of target amine hydrochloride High regioselectivity and purity

This method is more complex and suited for research-scale synthesis or analog development rather than bulk production.

Data Table Summarizing Key Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 3-Fluorobenzyl chloride, ethylamine Base or neutral solvent Room temp to reflux 60-85 Simple, scalable Requires halide precursor
Reductive amination 3-Fluorobenzaldehyde, ethylamine Sodium cyanoborohydride or Pd/H2 Mild, room temp to mild heating >80 High selectivity, mild conditions Requires aldehyde precursor
Pd-catalyzed C–H fluorination Protected benzylamine Pd catalyst, fluorinating agent Controlled temp, inert atmosphere Variable High regioselectivity Complex, less scalable

Research and Industrial Considerations

  • Purity and Stability: Conversion to hydrochloride salt enhances the stability and crystallinity of the compound, facilitating handling and storage at 2–8°C protected from light.
  • Scale-Up: The nucleophilic substitution method is preferred for large-scale synthesis due to reagent availability and straightforward reaction setup. Reductive amination is favored when aldehydes are accessible or when milder conditions are required.
  • Environmental and Safety Aspects: Avoidance of toxic reagents such as sodium azide and hazardous fluorinating agents is critical. Modern protocols emphasize safer reagents and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as sodium azide or sodium cyanide.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

N-[(3-fluorophenyl)methyl]ethanamine has several scientific research applications, including:

Comparison with Similar Compounds

Pharmacological Implications :

  • NBOMe compounds are highly potent hallucinogens (active at µg/kg doses) but are associated with severe toxicity, including seizures and fatalities . The absence of methoxy groups in N-[(3-fluorophenyl)methyl]ethanamine may reduce hallucinogenic potency and toxicity.
  • The fluorine substituent in the target compound could enhance metabolic stability compared to halogenated NBOMe analogs, which are prone to rapid oxidative degradation .

Table 1: Structural and Functional Comparison with NBOMe Derivatives

Compound Aromatic Substituents N-Substituent Key Pharmacological Effects Toxicity Profile
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl 2-Methoxybenzyl Potent 5-HT2A agonism; hallucinations High (seizures, death)
N-[(3-Fluorophenyl)methyl]ethanamine HCl 3-Fluorophenyl None Unknown; likely weaker 5-HT2A activity Not reported

Tryptamine and Indole-Based Analogs

Compounds like tryptamine hydrochloride (2-(1H-indol-3-yl)ethanamine HCl) share the ethylamine backbone but incorporate an indole ring instead of a fluorophenyl group .

  • Biological Activity : Tryptamine derivatives exhibit antiplasmodial activity, whereas N-[(3-fluorophenyl)methyl]ethanamine’s fluorinated structure may favor CNS-targeted effects .

Other Phenethylamine Derivatives

N-Ethyl-2-(3-Methylphenoxy)ethanamine Hydrochloride

This compound replaces the fluorobenzyl group with a 3-methylphenoxy moiety .

  • Applications : Such compounds are often explored as antidepressants or stimulants, suggesting divergent therapeutic applications compared to the target compound .

(S)-1-(3-Chloro-2-Fluorophenyl)ethanamine Hydrochloride

This chiral analog shares a fluorinated aromatic ring but includes a chlorine substituent and lacks the benzyl group .

  • Stereochemical Influence : The (S)-enantiomer may exhibit higher receptor selectivity, a factor unexplored in the target compound .

Biological Activity

N-[(3-fluorophenyl)methyl]ethanamine; hydrochloride, commonly referred to as (R)-1-(3-fluorophenyl)-N-methylethan-1-amine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, receptor interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[(3-fluorophenyl)methyl]ethanamine; hydrochloride is C₉H₁₃ClFN, with a molecular weight of approximately 189.66 g/mol. The compound features a chiral center, which contributes to its optical activity. The presence of a fluorine atom in the phenyl ring significantly enhances its biological activity and lipophilicity, influencing its pharmacokinetic properties and interaction with biological targets.

Central Nervous System Effects

Preliminary studies indicate that (R)-1-(3-fluorophenyl)-N-methylethan-1-amine hydrochloride may exhibit stimulant properties similar to other compounds in its class. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine . These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Receptor Interactions

Research has shown that this compound may interact with various receptors in the brain. Notably, it is believed to affect the following systems:

  • Dopaminergic System : Potentially influencing dopamine release and reuptake.
  • Adrenergic System : Possible modulation of norepinephrine pathways.

These interactions could lead to effects such as increased alertness and improved mood, common characteristics of stimulant drugs.

Comparative Analysis with Related Compounds

The biological activity of (R)-1-(3-fluorophenyl)-N-methylethan-1-amine hydrochloride can be compared with several analogs to highlight its unique properties. The following table summarizes key structural features and biological activity profiles:

Compound NameStructural FeaturesUnique Properties
(S)-1-(3-Fluorophenyl)-N-methylethanamineEnantiomer of the target compoundDifferent biological activity profile
(R)-1-(4-Fluorophenyl)-N-methylethan-1-amineFluorine at para positionMay exhibit different receptor affinities
1-(3-Fluorophenyl)ethan-1-amineLacks methyl substitution on nitrogenAltered lipophilicity and biological activity

This comparative analysis indicates that the specific chiral configuration and fluorine substitution of (R)-1-(3-fluorophenyl)-N-methylethan-1-amine hydrochloride may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of (R)-1-(3-fluorophenyl)-N-methylethan-1-amine hydrochloride:

  • Stimulant Activity : In animal models, compounds similar to this one have demonstrated increased locomotor activity, suggesting stimulant-like effects. These findings support the hypothesis that the compound may enhance dopaminergic signaling.
  • Receptor Binding Studies : In vitro assays have shown that (R)-1-(3-fluorophenyl)-N-methylethan-1-amine hydrochloride binds to dopamine receptors, indicating potential efficacy in treating conditions related to dopamine dysregulation .
  • Toxicological Assessments : Safety profiles have been evaluated through toxicity studies, which suggest that while the compound exhibits significant biological activity, careful consideration must be given to dosage and administration routes to mitigate adverse effects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(3-fluorophenyl)methyl]ethanamine hydrochloride?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 3-fluorobenzyl chloride with ethylamine under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Reaction temperatures between 60–80°C and solvents like dichloromethane or ethanol are optimal. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl, followed by recrystallization for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and ethylamine chain.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 200.6 for the free base) .

Q. How does the hydrochloride salt form enhance the compound’s utility in research?

The hydrochloride form improves water solubility, facilitating biological assays and formulation in aqueous buffers. It also stabilizes the compound against degradation during storage .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic and steric properties in ligand-receptor interactions?

The fluorine atom acts as an electron-withdrawing group, increasing the aromatic ring’s electrophilicity and altering binding affinity to targets like neurotransmitter receptors. Steric effects are minimal due to fluorine’s small atomic radius, making it suitable for probing active sites in enzymes or receptors .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Dose-Response Analysis : Verify activity thresholds using standardized assays (e.g., IC50 values in receptor-binding studies).
  • Metabolic Stability Testing : Assess if observed discrepancies arise from differential metabolism in vitro vs. in vivo.
  • Computational Modeling : Compare docking simulations with experimental data to validate binding modes .

Q. What methodologies are recommended for studying its potential as a precursor in neuropharmacology?

  • Radioligand Displacement Assays : Measure affinity for serotonin/dopamine transporters.
  • In Vivo Microdialysis : Monitor neurotransmitter release in animal models.
  • Metabolite Profiling : Identify active metabolites using LC-MS/MS to distinguish parent compound effects from derivatives .

Q. How can computational chemistry predict its reactivity in nucleophilic aromatic substitution reactions?

Density Functional Theory (DFT) calculations model electron density maps to predict regioselectivity. For example, fluorine’s meta-directing effect can guide substitution patterns when introducing additional functional groups .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Catalyst Optimization : Use palladium on carbon (Pd/C) for reductive amination to improve efficiency.
  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions and reduce side products .

Q. What experimental controls are critical for ensuring reproducibility in bioactivity studies?

  • Positive/Negative Controls : Include known agonists/antagonists (e.g., fluoxetine for serotonin transporter assays).
  • Solvent Controls : Account for DMSO or ethanol effects on cellular viability.
  • Blind Assays : Minimize bias in data interpretation .

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